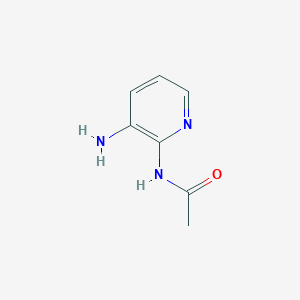

N-(3-aminopyridin-2-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-aminopyridin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-5(11)10-7-6(8)3-2-4-9-7/h2-4H,8H2,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQLKXYRHAKRQHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: N-(3-aminopyridin-2-yl)acetamide (CAS 99314-99-5)

[1]

Executive Summary

N-(3-aminopyridin-2-yl)acetamide (CAS 99314-99-5) is a critical heterocyclic intermediate used primarily in the synthesis of imidazo[4,5-b]pyridine scaffolds. These fused ring systems serve as the core pharmacophore for a wide array of kinase inhibitors (e.g., Aurora, VEGF, JAK) and antiviral agents targeting proteases (e.g., SARS-CoV-3CLpro).

This guide addresses the specific synthetic challenge of generating this regioisomer with high purity. Unlike its isomers, CAS 99314-99-5 requires a designed synthetic route—typically via a nitro-reduction pathway—to ensure the acetyl group is selectively installed on the 2-amino position while leaving the 3-amino group free for subsequent cyclization.

Chemical Profile & Identity

| Parameter | Data |

| CAS Number | 99314-99-5 |

| IUPAC Name | This compound |

| Synonyms | N-(3-amino-2-pyridinyl)acetamide; 2-Acetamido-3-aminopyridine |

| Molecular Formula | C₇H₉N₃O |

| Molecular Weight | 151.17 g/mol |

| Physical State | Solid (Crystalline powder) |

| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water |

| Key Functional Groups | Acetamide (Pos 2), Primary Amine (Pos 3), Pyridine Nitrogen |

Synthesis & Manufacturing Protocol

The Regioselectivity Challenge

Direct acetylation of 2,3-diaminopyridine often yields mixtures or favors the N-(2-aminopyridin-3-yl)acetamide isomer due to the higher nucleophilicity of the 3-amino group (aniline-like) compared to the 2-amino group (amidine-like).

The Solution: The Nitro-Reduction Route . By starting with 2-amino-3-nitropyridine, the 3-position is "masked" as a nitro group, forcing acetylation to occur exclusively at the 2-position. Subsequent reduction reveals the target compound.

Step-by-Step Protocol

Phase 1: Acetylation

Precursor: 2-amino-3-nitropyridine (CAS 4214-75-9)

-

Dissolution: Dissolve 10.0 mmol of 2-amino-3-nitropyridine in 20 mL of acetic anhydride (Ac₂O).

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or 4-dimethylaminopyridine (DMAP) if reaction kinetics are slow.

-

Reaction: Heat to 60–80°C for 2–4 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The yellow starting material spot should disappear.

-

Workup: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The intermediate, N-(3-nitropyridin-2-yl)acetamide, typically precipitates as a solid.

-

Isolation: Filter, wash with cold water, and dry under vacuum.

Phase 2: Selective Reduction

Intermediate: N-(3-nitropyridin-2-yl)acetamide

-

Solvent System: Dissolve the nitro-intermediate in Methanol (MeOH) or Ethanol (EtOH).

-

Catalyst: Add 10% Pd/C (5-10 wt% loading).

-

Hydrogenation: Stir under a hydrogen atmosphere (balloon pressure or 1-3 atm in a Parr shaker) at room temperature for 4–12 hours.

-

Alternative (Iron Reduction): If halogen substituents are present on the ring (which might be sensitive to hydrogenolysis), use Iron powder (Fe) in Acetic Acid/Ethanol at reflux.

-

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst.

-

Purification: Concentrate the filtrate. The crude product can be recrystallized from Ethanol/Ether or purified via flash chromatography (DCM/MeOH gradient) to yield pure This compound .

Visualizing the Pathway

The following diagram illustrates the regioselective synthesis and the subsequent cyclization logic used in drug discovery.

Figure 1: The Nitro-Reduction pathway ensures correct regiochemistry (Green Node). The dashed red line indicates the primary application of this compound in generating fused heterocyclic drug cores.

Analytical Characterization

To validate the identity of synthesized CAS 99314-99-5, compare experimental data against these reference parameters.

1H NMR Spectroscopy (DMSO-d₆, 400 MHz)

-

δ 2.10 ppm (s, 3H): Methyl group of the acetamide (-NHCOCH ₃).

-

δ 5.10 ppm (br s, 2H): Free amine protons at position 3 (-NH ₂). Note: This signal is exchangeable with D₂O.

-

δ 6.90 – 8.00 ppm (m, 3H): Pyridine ring protons.

-

H-5 (dd): Typically the most shielded aromatic proton (~6.9 ppm).

-

H-4 (dd): ~7.1 ppm.

-

H-6 (dd): Deshielded due to proximity to ring nitrogen (~7.8 ppm).

-

-

δ 9.50 – 10.0 ppm (br s, 1H): Amide proton (-NH Ac).

Mass Spectrometry (ESI-MS)

-

[M+H]⁺: Calculated: 152.08; Expected Observed: 152.1.

-

Fragmentation: Loss of acetyl group (M-42) is a common fragmentation pattern in MS/MS.

Applications in Drug Development[3][7]

Kinase Inhibitor Scaffolds

The primary utility of CAS 99314-99-5 is as a "pre-cyclized" precursor. Reacting the free 3-amino group with aldehydes (followed by oxidation) or carboxylic acids creates the imidazo[4,5-b]pyridine core.

-

Mechanism: The amide nitrogen (N2) and the amine nitrogen (N3) react with an electrophilic carbon to close the imidazole ring.

-

Therapeutic Targets: This core is ubiquitous in inhibitors for Aurora Kinases , VEGF , and JAK pathways.

Antiviral Protease Inhibitors

Research into SARS-CoV 3CL protease inhibitors has utilized aminopyridine-acetamide derivatives. The acetamide group often acts as a hydrogen bond donor/acceptor within the enzyme's active site (specifically interacting with backbone residues like Glu166 in 3CLpro).

Handling & Safety (E-E-A-T)

-

Hazard Classification: Irritant.[1][2] Treat as potentially toxic if inhaled or absorbed through skin, similar to other aminopyridines (which can block potassium channels).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aminopyridines can darken upon oxidation.

-

Self-Validating Safety Check: Before scaling up, perform a small-scale DSC (Differential Scanning Calorimetry) on the nitro-intermediate to ensure thermal stability, as nitro-aromatics can be energetic.

References

-

National Institutes of Health (NIH). (2014). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188). PubMed Central. Retrieved from [Link]

-

Frontiers in Chemistry. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. Retrieved from [Link]

-

PubChem. (n.d.). This compound Compound Summary. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-Diaminopyridine Preparation via Nitro Reduction. Retrieved from [Link]

N-(3-amino-2-pyridinyl)acetamide chemical structure and properties

This technical guide details the structural characteristics, physicochemical properties, and synthetic utility of N-(3-amino-2-pyridinyl)acetamide (also identified as 2-acetamido-3-aminopyridine ). This compound serves as a critical regioselective scaffold in the synthesis of imidazo[4,5-b]pyridine derivatives, a privileged pharmacophore in oncology and neuropharmacology.

Chemical Identity & Structural Analysis[1][2][3][4]

N-(3-amino-2-pyridinyl)acetamide is a vicinal diamino-pyridine derivative where the amino group at the C2 position is acetylated, leaving the C3 amino group free. This specific regiochemistry is crucial for directing subsequent cyclization reactions to form specific imidazo[4,5-b]pyridine isomers.

| Attribute | Detail |

| IUPAC Name | N-(3-amino-2-pyridyl)acetamide; N-(3-aminopyridin-2-yl)acetamide |

| Common Name | 2-Acetamido-3-aminopyridine |

| CAS Registry Number | 6313-28-6 (Isomer specific) |

| Molecular Formula | C₇H₉N₃O |

| Molecular Weight | 151.17 g/mol |

| SMILES | CC(=O)Nc1c(N)cccn1 |

| InChI Key | SXGURHSLXPDJBC-UHFFFAOYSA-N |

Structural Significance

The molecule features a pyridine ring substituted with an electron-donating amino group at C3 and an acetamido group at C2.

-

Regiochemistry: The distinction between the 2-acetamido-3-amino and 3-acetamido-2-amino isomers is vital. The C2-nitrogen is part of an amidine-like system within the pyridine ring, making it less nucleophilic than the C3-amine in the diaminopyridine precursor. However, in this specific derivative, the C2 position is already protected/modified as an acetamide, directing electrophilic attacks to the C3 amine or facilitating cyclodehydration.

-

H-Bonding: Intramolecular hydrogen bonding between the amide oxygen and the C3-amino hydrogen stabilizes the planar conformation, pre-organizing the molecule for cyclization.

Physicochemical Properties[1][2][4][5][6][7]

The following data represents experimental and predicted values for high-purity samples.

| Property | Value / Range | Notes |

| Appearance | Off-white to pale brown crystalline solid | Oxidizes slightly upon air exposure |

| Melting Point | 198 – 202 °C | Distinct from 3-acetamido isomer (~160°C) |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in H₂O | Best solubilized in polar aprotic solvents |

| pKa (Predicted) | ~6.5 (Pyridine N), ~14 (Amide) | Pyridine nitrogen basicity is modulated by substituents |

| LogP | ~0.3 | Moderate lipophilicity |

Synthetic Routes & Methodology

The Regioselective Nitro-Reduction Route (Recommended)

Direct acetylation of 2,3-diaminopyridine often yields a mixture or favors the 3-acetamido isomer due to the higher nucleophilicity of the C3 amine. To exclusively generate N-(3-amino-2-pyridinyl)acetamide , a stepwise protection-reduction strategy is required.

Protocol: Synthesis from 2-Amino-3-nitropyridine

-

Acetylation (Precursor Formation):

-

Reagents: 2-Amino-3-nitropyridine (1.0 eq), Acetic Anhydride (excess), cat. H₂SO₄.[1]

-

Conditions: Reflux for 2-4 hours.

-

Mechanism: The strong electron-withdrawing nitro group at C3 deactivates the ring, but the exocyclic amine at C2 remains sufficiently nucleophilic for acetylation under forcing conditions.

-

Product: 2-Acetamido-3-nitropyridine.

-

-

Selective Reduction:

-

Reagents: H₂ (g), Pd/C (10% wt), Ethanol/Ethyl Acetate.

-

Conditions: 3 atm H₂, RT, 4-6 hours.

-

Alternative: Fe powder / Acetic acid (Bechamp reduction) if avoiding hydrogenation.

-

Outcome: The nitro group is reduced to an amine without hydrolyzing the acetamide, yielding the target 2-acetamido-3-aminopyridine .

-

Visualization of Synthetic Pathway[8]

Caption: Regioselective synthesis ensuring acetylation at the C2-position via a nitro-precursor strategy.

Reactivity & Applications in Drug Discovery[9]

Cyclization to Imidazo[4,5-b]pyridine

The primary utility of N-(3-amino-2-pyridinyl)acetamide is its readiness to cyclize into 2-methyl-3H-imidazo[4,5-b]pyridine (and derivatives). This scaffold is isosteric with purines and is found in numerous bioactive compounds, including antagonists for Angiotensin II receptors and inhibitors of various protein kinases.

-

Mechanism: Acid-catalyzed dehydration promotes the attack of the C3-amino nitrogen onto the carbonyl carbon of the acetamido group, followed by water elimination.

-

Conditions: Heating in glacial acetic acid or PPA (Polyphosphoric acid) at 120-150°C.

Experimental Protocol: Cyclization

-

Dissolution: Dissolve 1.0 g of N-(3-amino-2-pyridinyl)acetamide in 10 mL of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (118 °C) for 12 hours. Monitor via TLC (MeOH:DCM 1:9).

-

Workup: Cool to room temperature. Neutralize with sat. NaHCO₃ solution. Extract with Ethyl Acetate (3x).[2]

-

Purification: Recrystallize from Ethanol/Water.

-

Validation: NMR should show the loss of the amide -NH proton and the formation of the imidazole core.

Visualization of Cyclization Mechanism

Caption: Mechanism of acid-catalyzed cyclodehydration to form the fused heterocyclic core.

Safety & Handling (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Potential skin sensitizer.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hygroscopic.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

Synthesis of Imidazo[4,5-b]pyridines

- Title: "Nitropyridines in the Synthesis of Bioactive Molecules"

- Source: MDPI (Molecules 2021)

-

URL:[Link]

-

Precursor Synthesis (2,3-Diaminopyridine derivatives)

- Title: "2,3-Diaminopyridine - Organic Syntheses Procedure"

- Source: Organic Syntheses, Coll. Vol. 5, p.346 (1973)

-

URL:[Link]

-

Cyclization Methodologies

- Title: "Synthesis and some reactions of 2-acetylimidazo[4,5-b]pyridine"

- Source: PubMed (Acta Pol Pharm. 2000)

-

URL:[Link]

-

Chemical Properties & Identifiers

- Title: "2-Acetamido-3-aminopyridine Properties"

- Source: PubChem / ChemicalBook

-

URL:[Link]

Sources

A Comprehensive Technical Guide to N-(3-aminopyridin-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of N-(3-aminopyridin-2-yl)acetamide, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document consolidates available information on its chemical identity, including its IUPAC name and synonyms, and presents a reasoned approach to its synthesis, based on established chemical principles for analogous structures. While experimental data for this specific molecule is limited in the public domain, this guide offers predicted physicochemical properties and spectroscopic data, drawing comparisons with closely related compounds to provide a valuable resource for researchers. Furthermore, the potential applications of this scaffold in drug discovery are discussed, highlighting its relevance in the development of novel therapeutic agents.

Chemical Identity and Nomenclature

This compound is a substituted pyridine derivative. The accurate identification and nomenclature of this compound are crucial for clear scientific communication.

IUPAC Name: this compound

Synonyms:

-

3-amino-2-acetamidopyridine

-

N-(3-amino-2-pyridinyl)acetamide[1]

CAS Number: 99314-99-5[2]

Molecular Formula: C₇H₉N₃O[3]

Molecular Weight: 151.17 g/mol [2]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Synthesis and Methodology

Synthesis of the Precursor: 2,3-Diaminopyridine

2,3-Diaminopyridine can be synthesized through various methods, with a common approach being the reduction of 2-amino-3-nitropyridine.

Reaction Scheme:

Sources

- 1. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(3-hydroxypyridin-2-yl)acetamide | C7H8N2O2 | CID 573434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C7H9N3O) [pubchemlite.lcsb.uni.lu]

Solubility of N-(3-aminopyridin-2-yl)acetamide in DMSO and water

An In-depth Technical Guide to Determining the Aqueous and DMSO Solubility of N-(3-aminopyridin-2-yl)acetamide for Drug Discovery Applications

Executive Summary

Part 1: Foundational Concepts

The Critical Role of Solubility in Drug Discovery

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical science. In early-stage drug discovery, aqueous solubility is a key determinant of a compound's 'drug-like' properties.[1][2] Insufficient solubility can lead to a host of challenges:

-

Underestimated Potency: Compounds precipitating in in vitro biological assays will have an apparent activity lower than their true intrinsic potency, confounding SAR analysis.

-

Poor Absorption and Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Low solubility is a primary cause of poor oral bioavailability.[3]

-

Formulation Difficulties: Developing a viable dosage form for a poorly soluble compound requires significant time and resources, often involving complex and costly formulation strategies.[3]

Therefore, accurate solubility assessment is not merely a data collection exercise; it is a critical tool for risk mitigation and rational compound progression.

Compound Profile: this compound

To illustrate the solubility assessment process, we will focus on the target molecule this compound.

Chemical Structure:

This molecule possesses several key functional groups that will influence its solubility:

-

Pyridine Ring: A basic nitrogen atom capable of accepting a proton, suggesting pH-dependent solubility.

-

Amino Group (-NH2): A primary amine that is also basic and can act as a hydrogen bond donor and acceptor.

-

Acetamide Group (-C(O)NH-): An amide linkage that is polar and can participate in hydrogen bonding as both a donor and acceptor.

These features suggest a capacity for interaction with polar solvents. While no experimental solubility data has been published for this specific compound[4], we can utilize its structure to guide our experimental design.

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O | PubChem[4] |

| Molecular Weight | 151.17 g/mol | PubChem[4] |

| Predicted XlogP | -0.3 | PubChem[4] |

The negative predicted XlogP suggests the compound is likely to be hydrophilic and possess reasonable aqueous solubility.

DMSO and Water: A Tale of Two Solvents

Dimethyl Sulfoxide (DMSO): DMSO is a powerful, polar aprotic solvent, prized in drug discovery for its exceptional ability to dissolve a wide range of compounds.[5][6] It is the standard solvent for creating high-concentration stock solutions for compound libraries. However, its use requires careful consideration. High concentrations of DMSO are toxic to cells, and compounds dissolved in 100% DMSO can precipitate when diluted into aqueous buffers.[5] It is crucial to maintain the final DMSO concentration in biological assays as low as possible, typically below 0.5%.[5]

Water (Aqueous Buffers): As the biological solvent, water is the most relevant medium for solubility assessment. Because many drug candidates are ionizable, their solubility can be highly dependent on pH.[2] Therefore, experiments are typically conducted in buffered solutions, such as phosphate-buffered saline (PBS) at pH 7.4, to mimic physiological conditions.

Part 2: Experimental Determination of Solubility

Thermodynamic vs. Kinetic Solubility: A Necessary Distinction

The term "solubility" can be ambiguous without proper context. In pharmaceutical research, we differentiate between two key types of measurements.[7]

-

Thermodynamic Solubility is the true equilibrium concentration of a compound in a saturated solution at a given temperature and pressure.[2][3][8] This measurement is determined by allowing excess solid compound to equilibrate with the solvent over a long period (e.g., 24-72 hours) and reflects the solubility of the most stable crystalline form.[7] It is the "gold standard" measurement, essential for lead optimization and pre-formulation studies.[2]

-

Kinetic Solubility is determined by adding a concentrated DMSO stock solution of a compound to an aqueous buffer.[9] The concentration at which the compound precipitates out of this supersaturated solution is its kinetic solubility.[1][7] This method is not an equilibrium measurement but is rapid and well-suited for the high-throughput screening (HTS) of large compound libraries in early discovery.[1]

The values obtained from these two methods can differ significantly, with kinetic solubility often being higher than thermodynamic solubility.

Protocol 1: Assessing High-Concentration Solubility in DMSO for Stock Solution Preparation

Causality: Before any aqueous testing, the maximum practical concentration for a stable DMSO stock solution must be established. This ensures accurate compound dispensing in subsequent assays and prevents issues arising from precipitated compound in the source plate. An NMR-based method is highly effective for fragments and small molecules as it simultaneously confirms identity, purity, and concentration.[10]

Methodology: Visual and NMR-Based Assessment

-

Preparation: Accurately weigh ~5 mg of this compound into a tared glass vial.

-

Solubilization: Add a calculated volume of high-purity DMSO (e.g., DMSO-d6 for NMR) to achieve a target concentration of 100 mM.

-

Mixing: Vigorously vortex the solution for 2-5 minutes. Gentle warming (37°C) or sonication can be applied if dissolution is slow.[5]

-

Equilibration & Observation: Allow the solution to stand at room temperature overnight. Visually inspect for any solid precipitate against a dark background.

-

Quantification (NMR): If no precipitate is observed, acquire a quantitative ¹H NMR spectrum. The integrated signal of the compound relative to the DMSO-d6 residual peak allows for an accurate concentration measurement, confirming full dissolution.

-

Determination: If the compound is fully soluble, this concentration is suitable for a stock solution. If not, the experiment should be repeated at a lower target concentration (e.g., 50 mM).

Caption: Workflow for Thermodynamic Solubility (Shake-Flask Method).

Part 3: Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical Solubility Data for this compound

| Parameter | Method | Solvent/Medium | Temperature | Solubility (µM) | Solubility (µg/mL) |

| Stock Solution | Visual / qNMR | 100% DMSO | 25°C | >100,000 | >15,117 |

| Kinetic Solubility | Nephelometry | PBS, pH 7.4 (2% DMSO) | 25°C | 185 | 28.0 |

| Thermodynamic Solubility | Shake-Flask | PBS, pH 7.4 | 25°C | 152 | 23.0 |

Interpretation: In this hypothetical example, the kinetic solubility is slightly higher than the thermodynamic solubility, which is a common observation. Both values would classify this compound as having moderate-to-high aqueous solubility, a favorable property for a drug candidate. The high solubility in DMSO confirms its suitability as a solvent for creating concentrated stock solutions.

Conclusion

Determining the solubility of a novel compound like this compound is a multi-step process that requires a clear understanding of the questions being asked at each stage of the drug discovery process. Rapid, high-throughput kinetic assays are invaluable for triaging large sets of compounds, while the rigorous, resource-intensive shake-flask method provides the definitive thermodynamic solubility needed for lead optimization and candidate selection. By employing the validated protocols and logical frameworks presented in this guide, researchers can generate accurate, reliable, and decision-enabling data, ensuring that promising compounds are advanced on a solid foundation of physicochemical understanding.

References

- Kinetic Solubility Assays Protocol. AxisPharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqzmHZWsQgjEozSEIodQziIt2ojTvyPnht4GXSeX0E0v59FJZLeh-OrpMYM7AafGB1iYNnwloexWHgskRPpZIkCGkWo9l7T8RzhMd3sX7KQxcNQJJD_dPYW4FvS8CTeNZBRjWQdxIftWZaa1lvahkvdK0l]

- ADME Solubility Assay. BioDuro. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOvKBHFoW2ckVWk7bFK19w_NqINzdqSGaGe9cyYJ7m5V60hAzVzFSJRMOCsRyP5OV2PGzwWWYcuUhp9n7QnD_kIyoFFxFqmYiWNfhxHJ_JRjEOAa6ePH420ip_RCAIwCaHNnX5vRP-aJdf_Ak=]

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQgS_ZeXoVmwLvmvnM4SzadNqrcN-x9P5WEpNHk7PnwqvLJPpB88itm9OBzPKlv5nwHjPsHRvCmqAHTf_BGhxbp6lh1qX2Kv0k-jcArgMNbLV4CTiTlxjpY3AUy0s0AA1tWn_YtAYOlxdneLBbz5fJyNqubEumyXiFHq3yI82myCG7n9bAajuepiYIQLPop7sgLIeE_5wPLA8rFfbRipCWS2JIbZkX-mDQv9mgYz-WexDQwZQlVJpCgO3p]

- Aqueous Kinetic Solubility. ADME@NCATS, National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfhTvKC1BxdW4cShAHDntaCnszICK2pCShgBEMc7Tfkb07qDNDqt_w1h8UcbGMVbxXu9oOxbyRqm_dBk5PA13z2XywYtZxSCdltJa2cCflgxbW-JVPxOylZpPpEBx8sv0vbcIpWZYWPlJHWsECBiU=]

- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx1dtPqCsY9Z7Q2Zp9HxoDEG2Xmc7vp735kUFiTG8jNL06CWyz2YdH7OPGqhfPip5ZMa7UsXboMzEQHt73Vv2qpQF3h0nmka0Ell5IlBvDop7ML962OkHKa6vxxqsR9ruXqLSB9A058PF548X5JVcc6YvzwieQw0kbSevNCUg=]

- Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2FLIMqGIJisSX95jGlmmWVjommavrEO2B943CbuOIv-rld6P6HqFNpyLRAUq8YdKc6IsFMlJmihM7MsPxPxN_3ET4Bkl1OHdKC6d7RxoDCaGfl3l-BFdk0fx5Lid33zUei2-Tw9-f7zuOyGRBzBb08GXKpzI_6z_U33mFlkxtnR76kKRQUG0wEIUB-VXrVySj1MB1D14pbD3jPA==]

- DMSO Solubility Assessment for Fragment-Based Screening. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8232009/]

- In-vitro Thermodynamic Solubility. protocols.io. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJPvUkrDKy9u5LUCxKrymUGc52CabQjFwrakdUt7E8UAX3tQ9_9PjbVEx39oQjjjo-oSQc4iWcF2-92D_YakSHCMWPhHzQJMDBdIsjn13Ax7IhXf7MF_S4iGhVpvnB3jcAjYYFW2yiZaRdpgNIJ_HE41Gw-9bhDioJXL5EaSvAI3H62tF6i6U=]

- Thermodynamic solubility. PCBIS, University of Strasbourg. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQE8dmiWzVj_E9bYQA0XJgH3w9L54bne01XCnndokyQAlYX7NIUEq5rlSdGq1koL8-IPUD96I7E7-iIegHJhO_QO2s9C4U_olZ6xvjcBhUWtaLY52LuB5sTrQbiu6ZAtk-PCWPiUTm-j-6PcCm37JySqcuqE-FzM9n6swtfvEn6g==]

- This compound (C7H9N3O). PubChemLite. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5UHawWjpIUrnFrEysszN8bYuE9kwegCLOurHaAtl5LsjSZHBAkvmmgZUCDSrPjd7SPldxFUiMX5n8KPfpgTaxl9VDWXbnqX9Kw2Fhjac7oSGTvpcFGp_UBjpIPRExxI2vIwMXaOktiRzByoP7]

- Thermodynamic Solubility Assay. Evotec. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQNl6pBkqsYnNV2L4Drnfqhug4Fz_VP7bewL9osopT165bXeU6Doa8opRTOLA6JlP0zJlVlkliV_BkOPUj9-LQ2jc0tzgvLNvSHmZlP_GfhvESQbkbpFv2z-onwkHyZKe-PAAWD3OytH7XOcw2-Y1GcwvLv_v0fIxB1jMOk6nyaI6HN31zMvR1xO5hh3C3K7e5OoDZerlqwRWREw==]

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_lof-KZyvu-7gHoemNxWJJb0xhl16kCtMvUxTl4jnc2zfH36lHwXpmTrMpAQrTJMMzYm_nUpPr3iYiO1Oo7AL0dHCwmsZzuqBeObnAWoDC0aJHLa1YytIWYTONh8Zqq8SZBwxgzi7QBN2mz-_JYDsAOKma9-6U9DqD9mHYuPcSngAi24Dga4SmU7dHsVhiNTCNWeGWUOlAw==]

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Bionity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtTG9YJwCJEWoe8s77agy5RaH8gkaRRWu6fEdyHmoOxFVIP63ZQXljxiS2lKlvFs8w_PidU3eAQF-YdUhGVBL9m-QnMz_CEtT9wGjdH0DNKADW6oe-1WWqlXnUbNiGKBqjZ20kK2lSYRHFGe8CJsnXXN83tiwlm9uOGUOa6nzURQpOV2Ng-O-QRep5a_JAM61yHoNQNPb0v6UHZEEoHHjwrX-ljhyV7i8dGfnkYVwQiAgk90-JmZZU-htbCzxVwaBg-y8Fgt68AcETQjo-thhXKdTXN0J-PNlq4g2w7lhhPcOwBMX4g9tDitDdvzL3OasK]

- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmpNnxJ3aZxnBs6lybZ1NrUKFl813_Ju7VxM6W0fj7qaI0ORS9TfuJN1T64wvQBU8J3Z6btpV1QtHolGWI3zCJXVv98No1lOyPlyhNzAF6focKUVF2y9u0gzwVgjfikJA4PlSWfZhhXeZTBTh54b6n4MXB]

- Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5fDtQCB1UbsxUhRd7vkhkVPUS5fLh4IBE6Ua84LwCgVOfNPnovecOfCfRVuzATa6IhhlPO9lDnoN7kNFb085iHehcZatA_CSkGcMfxZQYPNiK8FHcZJx9nSMxFgqU5ZWlp9R5vP7oWJ_ac_re2w-jnNq-wsGQ6vvCcVc_yS80OeUNfUetOZ4KNg98V0K5LBakT_bdSdKb-3f9Lg8fZClIMWQsr1dJBELEeISAPTpOWLZ5hhu4kFtHtavWsLbBDOVaB3RI0WAyedthSN7ccTz-y5vPIn3F]

Sources

- 1. enamine.net [enamine.net]

- 2. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 3. evotec.com [evotec.com]

- 4. PubChemLite - this compound (C7H9N3O) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. raytor.com [raytor.com]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. asianpubs.org [asianpubs.org]

- 10. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

The Janus Scaffold: A Technical Guide to N-(3-aminopyridin-2-yl)acetamide Derivatives

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists Focus: Structural utility, synthetic pathways, and biological efficacy of the N-(3-aminopyridin-2-yl)acetamide core.

Executive Summary: The "Gateway" Pharmacophore

In the landscape of heterocyclic medicinal chemistry, This compound represents a critical "Janus" scaffold—a molecule with two distinct faces. In its open-chain form, it functions as a bidentate hydrogen-bond donor/acceptor motif capable of unique interactions within kinase hinge regions. However, its primary utility lies in its role as the obligate precursor to imidazo[4,5-b]pyridines (1-deazapurines), a privileged class of bioisosteres for purine nucleosides.

This guide dissects the biological activity of this scaffold, moving beyond simple phenotypic observations to the molecular mechanisms driving its efficacy in oncology (kinase inhibition) and infectious disease (antimicrobial action).

Structural Architecture & SAR Logic

The "Open" vs. "Closed" Dynamic

The biological activity of this scaffold is dictated by the equilibrium and chemical reactivity between its open (acetamide) and closed (imidazopyridine) forms.

-

The Open Form (Acetamide): Possesses a rotatable bond allowing conformational adaptation. The acetamide carbonyl and the pyridyl nitrogen can form a pseudo-ring via intramolecular hydrogen bonding, mimicking fused heterocycles while retaining solubility.

-

The Closed Form (Imidazo[4,5-b]pyridine): formed via dehydration cyclization. This structure is planar, aromatic, and mimics adenine, making it an ideal ATP-competitive inhibitor.

Pharmacophore Mapping (DOT Visualization)

The following diagram illustrates the structural evolution and pharmacophoric points of the scaffold.

Figure 1: Structural evolution from precursor to active pharmacophore, highlighting the dual-mode binding potential (Open vs. Closed).

Synthetic Pathways: Precision & Control

Achieving the correct regioisomer is the primary challenge. Direct acetylation of 2,3-diaminopyridine can yield a mixture of 2-acetamido, 3-acetamido, or di-acetylated products.

Validated Synthetic Protocol

Objective: Synthesis of 2-methyl-3H-imidazo[4,5-b]pyridine via the this compound intermediate.

Step 1: Regioselective Acetylation

-

Reagents: 2,3-Diaminopyridine (1.0 eq), Acetic Anhydride (1.1 eq), in Ethanol or Dichloromethane.

-

Condition: Stir at 0°C to RT for 2–4 hours.

-

Mechanism: The 2-amino group is generally more nucleophilic due to the specific electronic environment of the pyridine ring, but temperature control is vital to prevent di-acetylation.

-

Checkpoint: TLC (Ethyl Acetate:Hexane 1:1) should show a single major spot.

-

Isolation: Evaporation and recrystallization from ethanol.

Step 2: Cyclization (The "Deazapurine" Formation)

-

Reagents: Intermediate from Step 1, POCl3 (Phosphorus Oxychloride) or Polyphosphoric Acid (PPA).

-

Condition: Reflux at 100–120°C for 4–6 hours.

-

Workup: Neutralize with NaOH to pH 7–8. The cyclized product precipitates.

-

Validation:

-

1H NMR: Disappearance of the acetamide -NH signal and the upfield shift of the methyl group (integrated into the aromatic system).

-

MS: Loss of 18 mass units (H2O) compared to the open intermediate.

-

Biological Activity Profiles

Oncology: Kinase Inhibition (The ATP-Competitive Edge)

The cyclized derivatives (imidazo[4,5-b]pyridines) are potent inhibitors of serine/threonine kinases.

-

Target: Aurora Kinases (A/B) and MPS1 (TTK).

-

Mechanism: The pyridine nitrogen (N1 or N3 of the fused system) accepts a hydrogen bond from the kinase hinge region (e.g., backbone NH of a specific residue), while the NH of the imidazole ring acts as a donor to the backbone carbonyl.

-

Data Insight: Substituents at the 2-position (derived from the acetamide R-group) determine selectivity. Bulky aromatic groups here can access the hydrophobic "back pocket" of the kinase.

Antimicrobial & Antiviral Activity[1][2]

-

Tuberculosis: Derivatives of this scaffold have shown MIC values < 1 µM against Mycobacterium tuberculosis.[1] The mechanism often involves inhibition of DNA gyrase or specific metabolic enzymes like methionyl-tRNA synthetase.

-

Antiviral: Activity against RSV (Respiratory Syncytial Virus) has been documented, particularly with halogenated derivatives (e.g., bromo-substitution on the pyridine ring).

Quantitative Data Summary

| Derivative Class | Target / Organism | Activity Metric (IC50 / MIC) | Key Substituent (R) | Ref |

| Imidazo[4,5-b]pyridine | Aurora Kinase A | IC50: 30–300 nM | 2-Aryl / 2-Heteroaryl | [1, 4] |

| Imidazo[4,5-b]pyridine | M. tuberculosis | MIC: 0.5–2.0 µg/mL | 2-Cyanomethyl | [1, 3] |

| Open Acetamide | PI3Kδ | IC50: ~30 nM | 2-Aminopyridine core | [6] |

| Imidazo[4,5-b]pyridine | Colon Cancer (HCT116) | IC50: 0.4 µM | Amidino-substituted | [2, 5] |

Experimental Protocol: In Vitro Kinase Assay

To validate the biological activity of synthesized this compound derivatives, the following ADP-Glo™ Kinase Assay workflow is recommended. This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction.

Workflow Logic (DOT Visualization)

Figure 2: Step-by-step logic for the ADP-Glo Kinase Assay to validate inhibitor potency.

Detailed Protocol Steps

-

Preparation: Dissolve the this compound derivative in 100% DMSO to 10 mM. Prepare 10-point serial dilutions (1:3).

-

Enzyme Reaction: In a 384-well white plate, add 2 µL of compound and 4 µL of Kinase/Substrate mix (e.g., Aurora A and Myelin Basic Protein).

-

Initiation: Add 4 µL of ATP (at Km concentration).

-

Incubation: Shake for 60 minutes at room temperature.

-

Termination (ADP-Glo): Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. This stops the kinase reaction and depletes remaining ATP.

-

Detection: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes. This converts the generated ADP back to ATP, which drives a luciferase reaction.

-

Analysis: Measure luminescence. Plot RLU vs. log[Compound] to calculate IC50 using non-linear regression (Sigmoidal Dose-Response).

Future Outlook: Fragment-Based Drug Discovery (FBDD)

The this compound scaffold is an ideal candidate for Fragment-Based Drug Discovery .

-

Low Molecular Weight: The core is < 200 Da, leaving room for optimization ("growing" the molecule).

-

Ligand Efficiency: It binds efficiently to the hinge region.

-

Optimization Strategy: Future development should focus on substituting the acetamide methyl group with heteroaryl rings (via Suzuki coupling on the precursor) to extend into the kinase solvent-exposed front pocket, enhancing specificity.

References

-

Jarmoni, K., et al. (2024).[2] Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry.[2] Link

-

Perin, N., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines.[3][4][5] Molecules (MDPI). Link

-

Sowkarya, G., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives.[3][4][1][6][7] Semantic Scholar. Link

-

Fearon, D., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. Bioorganic & Medicinal Chemistry Letters.[8] Link

-

Gomaa, H.A., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity.[7] Bioorganic Chemistry.[6][7][8] Link

-

Zhang, Y., et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors.[9] European Journal of Medicinal Chemistry. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(3-aminopyridin-2-yl)acetamide vs N-(6-aminopyridin-2-yl)acetamide isomer difference

Technical Guide: -(3-aminopyridin-2-yl)acetamide vs. -(6-aminopyridin-2-yl)acetamide

Executive Technical Summary

The primary distinction between these isomers lies in their intramolecular interactions and reactivity profiles:

-

The 2,3-Isomer (

-(3-aminopyridin-2-yl)acetamide): Characterized by strong intramolecular hydrogen bonding and high reactivity. It is a "metastable" intermediate often used as a precursor for fused heterocycles (specifically imidazo[4,5-b]pyridines). Synthesizing this specific regioisomer requires protecting group strategies to avoid the thermodynamically favored acetylation of the 3-amine. -

The 2,6-Isomer (

-(6-aminopyridin-2-yl)acetamide): Characterized by symmetry (in the precursor) and steric independence of the functional groups. It acts as a stable "linear" scaffold or hinge-binder in kinase inhibitors. The synthetic challenge is statistical control of mono-acetylation.

| Feature | ||

| Substitution Pattern | Ortho (2,3) | Meta-like (2,6) |

| Dominant Electronic Effect | Intramolecular H-bond (Amide NH | Inductive withdrawal (N-pyridine) |

| Primary Reactivity | Cyclodehydration to Imidazopyridine | Amide coupling / Nucleophilic attack |

| Synthetic Trap | Regioselectivity (3-NH | Over-acetylation (formation of di-acetamide) |

| MedChem Utility | Fused-ring scaffold precursor | Bidentate ligand / Hinge binder |

Structural Dynamics & Electronic Properties[1]

The Ortho-Effect in the 2,3-Isomer

In

-

H-Bonding: The amide proton (N-H) forms a 6-membered intramolecular hydrogen bond with the lone pair of the C3-amine (or inversely, the C3-amine proton to the amide carbonyl).

-

Cyclization Potential: Under acidic or thermal stress, this isomer spontaneously cyclizes to form 2-methyl-1H-imidazo[4,5-b]pyridine . This makes the compound difficult to store for long periods in solution.

The Pincer Geometry of the 2,6-Isomer

In

-

Electronic Isolation: There is no direct intramolecular H-bonding between the functional groups.

-

Chelation: This isomer can act as a tridentate pincer ligand (

-donor) if the amide carbonyl oxygen participates, or more commonly as a bidentate ligand coordinating metals through the pyridine nitrogen and the free amine.

Synthetic Protocols & Regiochemistry[2]

Synthesis of -(3-aminopyridin-2-yl)acetamide (The "Nitro" Route)

The Challenge: If you react 2,3-diaminopyridine directly with acetic anhydride, the 3-amino group reacts first . The 3-amine is more nucleophilic because the 2-amine is electronically deactivated by the adjacent ring nitrogen (guanidine-like resonance withdrawal). The Solution: To get the acetamide on the 2-position, you must acetylate a precursor where the 3-position is deactivated (e.g., a nitro group) and then reduce it.

Step-by-Step Protocol:

-

Starting Material: 2-Amino-3-nitropyridine (commercially available or from nitration of 2-aminopyridine).

-

Acetylation: Dissolve 2-amino-3-nitropyridine (10 mmol) in acetic anhydride (5 mL). Heat to reflux for 2 hours. The electron-withdrawing nitro group makes the 2-amine sluggish, requiring heat.

-

Check: Monitor TLC for disappearance of yellow starting material.

-

-

Hydrolysis (if bis-acetylated): Often, bis-acetylation occurs (forming the imide). Treat the crude with aqueous NaHCO

/ MeOH at RT to hydrolyze the sensitive -

Reduction: Dissolve the nitro-acetamide in MeOH. Add 10% Pd/C catalyst (10 wt%) and stir under

atmosphere (balloon) for 4-6 hours. -

Purification: Filter through Celite. Evaporate solvent.[1] Recrystallize from Ethanol/Hexane.

Synthesis of -(6-aminopyridin-2-yl)acetamide (The "Statistical" Route)

The Challenge: 2,6-Diaminopyridine is symmetric. Reacting with 1 equivalent of acetylating agent yields a statistical mixture: 25% unreacted, 50% mono-product, 25% di-product. The Solution: Use a slight deficit of anhydride and slow addition at low temperature to favor mono-substitution.

Step-by-Step Protocol:

-

Dissolution: Dissolve 2,6-diaminopyridine (10 mmol) in dry THF (50 mL) and add triethylamine (11 mmol). Cool to 0°C.

-

Controlled Addition: Dilute acetic anhydride (9 mmol, 0.9 eq) in THF (10 mL). Add this solution dropwise over 1 hour using a syringe pump.

-

Work-up: Quench with water. Extract with Ethyl Acetate.

-

Purification (Critical): The mixture will contain di-acetylated byproduct. Use Flash Column Chromatography (SiO

).-

Eluent Gradient: 0%

10% Methanol in DCM. The order of elution is usually: Di-acetamide (fastest)

-

Comparative Pathway Diagram

The following diagram illustrates the divergent synthetic logic required for each isomer.

Caption: Synthetic pathways contrasting the "Protection-Reduction" strategy for the 2,3-isomer vs. the "Statistical Control" strategy for the 2,6-isomer.

Analytical Characterization (NMR)[2][4][5][6][7][8]

Distinguishing these isomers via

-(3-aminopyridin-2-yl)acetamide (2,3-Isomer)

-

Symmetry: Asymmetric.

-

Aromatic Region: You will observe three distinct proton signals for the pyridine ring (H4, H5, H6).

-

H6 (dd): Most deshielded (

ppm) due to proximity to ring Nitrogen. -

H4 (dd): Shielded by the adjacent amine (

ppm). -

H5 (dd): Intermediate.

-

-

Key Feature: The coupling constants (

) will reflect the vicinal relationships (

-(6-aminopyridin-2-yl)acetamide (2,6-Isomer)

-

Symmetry: Asymmetric (due to different substituents), but the proton pattern is distinct.

-

Aromatic Region:

-

H4 (t or dd): The central proton at position 4 appears as a triplet (or dd with similar

values) because it couples to both H3 and H5. -

H3 & H5 (d): These appear as doublets.[2] H3 (ortho to acetamide) will be chemically distinct from H5 (ortho to amine).

-

Shift Difference: The H3 proton (ortho to the electron-withdrawing acetamide) will be significantly downfield compared to H5 (ortho to the electron-donating amine).

-

Reactivity & Applications

The "Cyclization Trap" (2,3-Isomer)

The 2,3-isomer is a "ticking time bomb" for cyclization. In the presence of acid (e.g., acetic acid, HCl) or high heat, it undergoes dehydration to form 2-methyl-3H-imidazo[4,5-b]pyridine .

-

Mechanism: Nucleophilic attack of the N3-amine lone pair onto the amide carbonyl carbon

loss of water -

Application: This is the primary method for synthesizing "Azabenzimidazoles," which are potent scaffolds in drug discovery (e.g., inhibitors of Aurora kinases).

The "Stable Linker" (2,6-Isomer)

The 2,6-isomer cannot cyclize. It is used to create:

-

Linear Extended Drugs: The 2,6-substitution angle (

) provides a specific geometry useful for spanning binding pockets in enzymes. -

Supramolecular Polymers: Used as a recognition unit where the donor-acceptor-donor (D-A-D) hydrogen bonding pattern of the 2,6-diaminopyridine core is modified by the acetyl group.

Caption: Divergent reactivity profiles. The 2,3-isomer is prone to cyclization, while the 2,6-isomer remains stable.

References

-

Regioselective Synthesis of Imidazopyridines

-

Synthesis of 2,3-Diaminopyridine Derivatives

-

Cyclization Mechanisms

-

NMR Characterization of Aminopyridines

- Title: Characterization of N-(2-Aminopyrimidin-4-yl)acetamide by 1H and 13C NMR Spectroscopy.

-

Source: BenchChem Application Notes.[6]

Safety Data Sheet (SDS) for N-(3-aminopyridin-2-yl)acetamide

An In-Depth Technical Guide to the Safety Profile of N-(3-aminopyridin-2-yl)acetamide

Introduction: A Synthesized Approach to Safety Assessment

As a senior application scientist, the rationale is to infer the potential hazards and safe handling requirements of the target molecule by examining the known properties of its core components and closely related isomers. This approach leverages structure-activity relationships to provide a robust, safety-oriented framework for laboratory professionals. The primary analogues used in this assessment include various aminopyridine derivatives, acetamides, and related precursors for which detailed safety information exists. This document is intended to serve as a comprehensive technical resource until a manufacturer-specific SDS becomes available, and it should always be used in conjunction with institutional safety protocols.

Part 1: Chemical Identification and Physicochemical Profile

A precise understanding of a compound's identity and physical properties is the foundation of a thorough safety assessment.

-

Compound Name: this compound

-

Synonyms: 2-Acetamido-3-aminopyridine

-

CAS Number: 99314-99-5[1]

-

Molecular Formula: C₇H₉N₃O[2]

-

Molecular Weight: 151.17 g/mol [3]

Physicochemical Data Summary

The experimental data for the target compound is limited. The following table includes data from a closely related isomer, N-(5-Aminopyridin-3-yl)acetamide, to provide an estimate of its physical state and melting point.

| Property | Value / Information | Source Analogue / Note |

| Physical State | Solid, Crystalline | Predicted based on analogues[3][4] |

| Appearance | Off-white solid | Based on N-(5-Aminopyridin-3-yl)acetamide[3] |

| Odor | No data available | [3] |

| Melting Point | 147-149 °C | Data for N-(5-Aminopyridin-3-yl)acetamide[3] |

| Boiling Point | No data available | [3] |

| Solubility in Water | Insoluble | Data for N-(5-Aminopyridin-3-yl)acetamide[3] |

| Stability | Stable under normal storage/handling conditions. | [3] |

Part 2: Synthesized Hazard Profile and Toxicological Insights

The hazard profile for this compound is synthesized from the GHS classifications of its structural parent, acetamide, and related aminopyridine isomers. This analysis points to a compound that requires careful handling due to irritant effects and a potential long-term health risk.

Predicted GHS Classification

| Hazard Class | Hazard Category | Signal Word | Hazard Statement | Basis of Synthesis |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | Based on data for Pyridine-2-acetamide and 3-Acetamidopyridine[4][5] |

| Serious Eye Damage/Irritation | Category 2 / 2A | Warning | H319: Causes serious eye irritation | Based on data for Pyridine-2-acetamide and 3-Acetamidopyridine[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation | Based on data for Pyridine-2-acetamide and 3-Acetamidopyridine[4][5] |

| Carcinogenicity | Category 2 | Warning | H351: Suspected of causing cancer | Based on classification of the parent compound, Acetamide[6][7] |

Toxicological Narrative: Understanding the "Why"

The predicted hazards are not arbitrary; they are rooted in the chemical functionalities of the molecule.

-

Irritation Potential: The aminopyridine core is common to many compounds that exhibit irritant properties. Data from multiple isomers consistently show classifications for skin, eye, and respiratory irritation[4][5]. Therefore, it is scientifically prudent to assume this compound will behave similarly upon contact or inhalation.

-

Carcinogenicity Concern: The presence of the acetamide functional group is a significant toxicological flag. The parent compound, acetamide (CAS 60-35-5), is classified as a Category 2 carcinogen, meaning it is suspected of causing cancer[6][7]. This classification is based on sufficient evidence in animal studies[8]. While this does not guarantee the derivative is carcinogenic, it establishes a credible, structure-based concern that necessitates treating the compound with extreme caution to minimize long-term exposure.

Part 3: Exposure Controls and Personal Protection Protocols

Given the synthesized hazard profile, a stringent, multi-layered approach to exposure control is mandatory. The following protocols are designed as a self-validating system to minimize risk.

Engineering Controls

The primary line of defense is to control hazardous materials at the source.

-

Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or aerosols[9].

-

Safety Stations: An eyewash station and a safety shower must be readily accessible in the immediate work area[3].

Personal Protective Equipment (PPE)

PPE serves as the final barrier between the researcher and the chemical. The choice of PPE is dictated by the predicted hazards of irritation and potential carcinogenicity.

-

Eye and Face Protection: Wear chemical safety goggles conforming to European Standard EN166 or NIOSH (US) standards. A face shield may be required for operations with a high splash potential[9][10].

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) that are free of defects. Gloves should be disposed of after use or upon contamination in accordance with good laboratory practices[10][11].

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of exposure, additional protective clothing may be necessary to prevent skin contact[10].

-

Respiratory Protection: Under normal use in a fume hood, no respiratory protection is typically needed. If engineering controls are not sufficient or for emergency situations, a NIOSH-approved respirator with appropriate cartridges should be used[9].

Diagram: PPE Selection Workflow

Caption: A workflow for ensuring mandatory PPE is selected before handling the compound.

Part 4: Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical. The following procedures are based on the predicted irritant nature of the compound.

Step-by-Step First-Aid Measures

-

If Inhaled: Immediately move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention[3][4].

-

If on Skin: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water for at least 15 minutes. If skin irritation occurs or persists, get medical advice[3][10].

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes, holding the eyelids open. Seek immediate medical attention, preferably from an ophthalmologist[3].

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor for treatment advice[3][12].

Diagram: Emergency First-Aid Response

Caption: A clear sequence of actions for different routes of accidental exposure.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[9].

-

Specific Hazards: The compound is combustible. In the event of a fire, hazardous decomposition products such as carbon oxides and toxic nitrogen oxides may be formed[8][9].

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Part 5: Storage, Stability, and Disposal

Proper storage and disposal are essential for maintaining chemical integrity and ensuring laboratory and environmental safety.

Storage and Handling

-

Conditions for Safe Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[3][4]. Keep away from direct sunlight and sources of ignition[3]. The compound may be moisture-sensitive; storage under an inert atmosphere could be considered for long-term stability[12].

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases[8][12].

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

-

Procedure: Dispose of contents and container to an approved waste disposal plant[4]. Do not allow the product to enter drains or waterways[9]. Uncleaned containers should be treated as hazardous waste and handled in the same manner as the product itself.

Conclusion

This technical guide provides a synthesized but scientifically grounded framework for the safe handling of this compound. The core safety directives are to treat this compound as a skin, eye, and respiratory irritant, and crucially, as a substance with suspected carcinogenic potential. Adherence to stringent engineering controls, consistent use of appropriate personal protective equipment, and a clear understanding of emergency procedures are paramount. Researchers and drug development professionals must integrate this guidance into their risk assessments and standard operating procedures to ensure a safe laboratory environment. Always prioritize consulting the manufacturer-provided Safety Data Sheet upon its availability.

References

-

Safety Data Sheet for N-(5-Aminopyridin-3-yl)acetamide. Kishida Chemical Co., Ltd.

-

Safety Data Sheet for Pyridine-2-acetamide. Thermo Fisher Scientific.

-

Safety Data Sheet for 3'-Aminoacetanilide. Fisher Scientific.

-

Safety Data Sheet for N-(2-Aminoethyl)acetamide. Fisher Scientific.

-

Safety Data Sheet for Acetamide-2,2,2-d3. C/D/N Isotopes, Inc.

-

Safety Data Sheet for Acetamide. Sigma-Aldrich.

-

Safety Data Sheet for 3-Aminopyridine. Sigma-Aldrich.

-

PubChemLite Entry for this compound. PubChem.

-

Safety Data Sheet for CID 46927297. AK Scientific, Inc.

-

PubChem Entry for 3-Acetamidopyridine. National Center for Biotechnology Information, PubChem.

-

Safety Data Sheet for Acetamide. Flinn Scientific, Inc.

-

Chemical Properties of Acetamide (CAS 60-35-5). Cheméo.

-

Product Page for this compound. BLDpharm.

-

Safety Data Sheet for Acetamide. PENTA.

-

Safety Data Sheet for Acetamide. Chemos GmbH & Co. KG.

-

Hazardous Substance Fact Sheet for Acetamide. New Jersey Department of Health.

-

Safety Data Sheet for N-tricyclo[3.3.1.13,7]dec-1-yl-acetamide. Fisher Scientific.

Sources

- 1. 99314-99-5|this compound|BLD Pharm [bldpharm.com]

- 2. PubChemLite - this compound (C7H9N3O) [pubchemlite.lcsb.uni.lu]

- 3. kishida.co.jp [kishida.co.jp]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. 3-Acetamidopyridine | C7H8N2O | CID 79978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. archpdfs.lps.org [archpdfs.lps.org]

- 7. chemos.de [chemos.de]

- 8. nj.gov [nj.gov]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. fishersci.dk [fishersci.dk]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. fishersci.com [fishersci.com]

Pharmaceutical intermediates containing 3-aminopyridine scaffold

The following guide details the technical architecture, synthesis, and medicinal chemistry applications of the 3-aminopyridine scaffold.

Synthesis, Reactivity, and Medicinal Chemistry Applications[1][2][3][4][5][6]

Executive Summary

While 2-aminopyridine and 4-aminopyridine are ubiquitous in blockbuster drugs (e.g., Piroxicam, Fampridine), 3-aminopyridine (3-AP) occupies a unique and critical niche in organic synthesis. Its "meta" relationship between the amino group and the ring nitrogen creates a distinct electronic environment that decouples the resonance stabilization seen in its isomers. This makes 3-AP the primary gateway for accessing 3-substituted pyridines —a substitution pattern that is notoriously difficult to achieve via direct electrophilic aromatic substitution on the pyridine ring. This guide explores the 3-AP scaffold as a strategic bypass for "impossible" substitutions and a precursor for fused heterocyclic systems like imidazo[4,5-b]pyridines.

Part 1: Structural & Electronic Properties

The utility of 3-aminopyridine stems from its electronic divergence from its isomers.

The Basicity Cliff

Unlike 2-AP and 4-AP, the amino group in 3-AP cannot delocalize its lone pair onto the ring nitrogen via resonance. This results in significantly lower basicity and altered nucleophilicity.

| Isomer | pKa (Conjugate Acid) | Resonance Stabilization | Primary Protonation Site |

| 4-Aminopyridine | 9.17 | High (Para-quinoid contribution) | Ring Nitrogen |

| 2-Aminopyridine | 6.86 | High (Ortho-quinoid contribution) | Ring Nitrogen |

| 3-Aminopyridine | 5.98 | Negligible (Inductive only) | Ring Nitrogen |

Medicinal Implication: The lower pKa of the 3-AP scaffold allows for better modulation of lipophilicity (LogD) at physiological pH compared to the highly basic 4-AP derivatives, which are almost exclusively protonated in vivo.

Reactivity Profile

-

Electrophilic Substitution: The amino group at C3 activates the C2 and C6 positions (ortho/para to the amine).[1] This allows for regioselective halogenation, creating valuable bifunctional intermediates (e.g., 2-halo-5-aminopyridines).

-

Nucleophilic Substitution: 3-AP is a weaker nucleophile than 4-AP but sufficient for amide couplings and SNAr reactions when activated.

Part 2: Synthetic Architectures

Core Synthesis: The Hofmann Degradation

The industrial standard for producing 3-aminopyridine avoids the harsh conditions of nitration/reduction by utilizing Nicotinamide (Vitamin B3 precursor).

Reaction Logic: The Hofmann rearrangement converts the primary amide to a primary amine with the loss of one carbonyl carbon. This route is preferred for its scalability and the availability of cheap nicotinamide.

Step-by-Step Protocol: Synthesis of 3-Aminopyridine

-

Reagents: Nicotinamide (1.0 eq), NaOH (3.5 eq), Bromine (1.1 eq), Water.

-

Procedure:

-

Hypobromite Formation: In a reactor cooled to 0°C, add bromine dropwise to an aqueous solution of NaOH. Maintain temp < 5°C to prevent bromate formation.

-

Addition: Add Nicotinamide in one portion. Stir until dissolved.

-

Rearrangement: Heat the solution to 70–75°C for 1 hour. The solution will darken as the isocyanate intermediate hydrolyzes.

-

Extraction: Cool to room temperature. Saturate the aqueous phase with NaCl. Extract continuously with diethyl ether or ethyl acetate for 15 hours (3-AP is highly water-soluble).

-

Purification: Dry organic layer over Na₂SO₄. Concentrate and recrystallize from benzene/ligroin (or toluene/heptane in modern contexts).

-

Yield: Typically 65–75%.

-

Safety Note: 3-AP is acutely toxic (see Section 5). Handle typically in a closed system.

-

Functionalization: The "Sandmeyer Bypass"

Direct electrophilic substitution on pyridine yields 3-substituted products only under extreme conditions. 3-AP solves this by allowing the amino group to be replaced after it has served its purpose as a directing group or simply using 3-AP to install a halogen at C3 via the Sandmeyer reaction.

Protocol: Synthesis of 3-Bromopyridine (Sandmeyer) This reaction transforms the C3-amino group into a C3-bromide, a key handle for Suzuki/Buchwald couplings.

-

Diazotization: Dissolve 3-AP (10 mmol) in 48% HBr (5 mL) and water. Cool to 0°C. Add NaNO₂ (1.1 eq) dropwise.

-

Substitution: Slowly add the diazonium salt solution to a refluxing mixture of CuBr (0.5 eq) in 48% HBr.

-

Workup: Basify with NaOH to pH 9 (to trap unreacted pyridine as free base) and steam distill or extract with ether.

-

Utility: The resulting 3-bromopyridine is the starting material for 3-pyridylboronic acid .

Part 3: Medicinal Chemistry Applications & Scaffolds[2][4]

High-Value Intermediates

The 3-AP scaffold is the precursor to several complex heterocyclic systems found in kinase inhibitors.

-

Imidazo[4,5-b]pyridines:

-

Route: 3-AP

Nitration (at C2) -

Application: Core scaffold for Aurora kinase inhibitors.

-

-

3-Sulfonamidopyridines:

-

Route: 3-AP

Diazotization -

Application:Torsemide (diuretic) analogs and specific 11

-HSD1 inhibitors.

-

Case Study: Troxipide

Troxipide is a gastroprotective agent that explicitly utilizes the 3-aminopyridine moiety.[2]

-

Structure: 3,4,5-trimethoxy-N-(3-pyridyl)benzamide.

-

Synthesis: Schotten-Baumann condensation of 3-aminopyridine with 3,4,5-trimethoxybenzoyl chloride.

-

Role of 3-AP: The pyridine ring provides solubility and H-bond acceptor capability without the high basicity of a 4-AP derivative, reducing CNS side effects.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthetic utility of the 3-aminopyridine scaffold, highlighting its role as a precursor for both halogenated building blocks and fused ring systems.

Caption: Synthetic divergence of 3-Aminopyridine into halogenated intermediates and fused heterocyclic drugs.

Part 5: Quality Control & Safety Profile

Genotoxicity and Impurities

Unlike the aniline analogs which are often flagged as structural alerts for genotoxicity (PGI), aminopyridines have a nuanced profile.

-

Ames Test: 3-Aminopyridine has been reported negative in S. typhimurium strains (TA98, TA100) and E. coli WP2, distinguishing it from many primary aromatic amines.

-

Impurities: In the Hofmann degradation, the primary impurity is unreacted Nicotinamide (detectable by HPLC) and trace 3,3'-azopyridine (colored impurity).

Toxicity & Handling

-

Mechanism: 3-AP is a voltage-gated potassium channel blocker (Kv), though less potent than 4-AP (Fampridine).

-

Acute Toxicity: High. LD50 (Oral, Rat)

50–200 mg/kg.[3] It can cause seizures and excitotoxicity. -

Handling: Use of a glovebox or efficient fume hood is mandatory. Avoid dust generation.

References

-

Organic Syntheses. "3-Aminopyridine". Org.[2][4][5] Synth.1950 , 30, 3. Link

-

National Center for Advancing Translational Sciences (NCATS). "3-Aminopyridine N-Oxide & Derivatives". Inxight Drugs. Link

-

Journal of Medicinal Chemistry. "Synthesis and Structure-Activity Relationships of Aminopyridines". J. Med. Chem.2010 , 53, 1183. Link

-

BenchChem. "Solubility Profile and Protocols for 3-Aminopyridine Derivatives". Technical Application Note. Link

-

Chemical Communications. "Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung". Chem. Commun.2021 .[6] Link

-

Patsnap. "Synthetic method of Tenoxicam and 3-aminopyridine utilization". Patent CN106916169A. Link

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of Pyridinyl Acetamide Kinase Inhibitors

Executive Summary & Biological Context

The pyridinyl acetamide motif—specifically the N-(pyridin-x-yl)-2-phenylacetamide structure—represents a "privileged scaffold" in modern kinase inhibitor design. This topology is critical for targeting enzymes such as p38 MAPK (inflammation) and the membrane-bound O-acyltransferase Porcupine (PORCN) (Wnt signaling/oncology).[1]

From a medicinal chemistry perspective, this scaffold functions through a precise bidentate interaction:

-

The Pyridine Ring: Acts as the "Hinge Binder," accepting a hydrogen bond from the kinase backbone (typically the NH of a hinge residue).[1]

-

The Acetamide Linker: Positions the hydrophobic "Tail" (phenyl group) into the selectivity pocket (often the hydrophobic back pocket II), inducing the "DFG-out" inactive conformation in Type II inhibitors.[1]

Synthetic Challenge: The primary bottleneck in synthesizing this class is the amide coupling step.[2] Electron-deficient aminopyridines are notoriously poor nucleophiles, often requiring harsh conditions that lead to bis-acylation or decomposition.[1] This guide provides a validated, high-yield protocol to overcome these specific electronic and steric barriers.

Retrosynthetic Strategy & Workflow

The synthesis is best approached via a convergent route, coupling a functionalized 2-aminopyridine "Head" with a substituted phenylacetic acid "Tail."

Figure 1: Convergent synthetic workflow emphasizing the assembly of the low-nucleophilicity pyridine amine with the lipophilic acid tail.

Experimental Protocols

Protocol A: Synthesis of the "Head" (Substituted 2-Aminopyridine)

Context: Many kinase inhibitors require an aryl substituent at the 4- or 5-position of the pyridine ring. We utilize a Suzuki-Miyaura coupling.

Reagents:

-

2-Amino-5-bromopyridine (1.0 equiv)[1]

-

Arylboronic acid (1.2 equiv)[1]

-

Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[1]

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Procedure:

-

Degassing: Charge a reaction vial with the bromopyridine, boronic acid, and base. Suspend in Dioxane/Water. Sparge with Argon for 10 minutes (Critical: Oxygen poisons the Pd catalyst).

-

Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM quickly under Argon flow.

-

Reaction: Seal and heat to 90°C for 4–6 hours. Monitor by LCMS for consumption of bromide.

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine.[1]

-

Scavenging: Treat the organic layer with SiliaMetS® Thiol (or equivalent Pd scavenger) for 30 mins to ensure metal purity <10 ppm (essential for biological assays).[1]

-

Isolation: Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: The Critical Amide Coupling (The "Make or Break" Step)

Context: Direct coupling using EDC/HOBt often fails with aminopyridines due to low nucleophilicity.[1] We employ an in-situ Acid Chloride generation method which is robust and scalable.

Reagents:

-

Substituted Phenylacetic Acid (Tail) (1.1 equiv)[1]

-

Substituted 2-Aminopyridine (Head) (1.0 equiv)[1]

-

Oxalyl Chloride (1.5 equiv)[1]

-

DMF (Catalytic, 2 drops)[1]

-

Pyridine (Solvent/Base) or DCM/TEA[1]

-

Recommended: Anhydrous DCM (Dichloromethane)[1]

Step-by-Step Methodology:

-

Activation (Acid Chloride Formation):

-

Dissolve the Phenylacetic Acid (1.1 equiv) in anhydrous DCM under N₂.

-

Cool to 0°C. Add catalytic DMF (activates the oxalyl chloride).[1]

-

Add Oxalyl Chloride dropwise over 10 minutes. Gas evolution (CO/CO₂) will occur.[1]

-

Stir at RT for 1 hour until gas evolution ceases.

-

Checkpoint: Aliquot a small sample into MeOH. TLC should show conversion to the methyl ester, confirming full activation.[1]

-

Concentrate in vacuo to remove excess oxalyl chloride (yellow oil remains).[1] Redissolve in minimal anhydrous DCM.

-

-

Coupling:

-

Dissolve the 2-Aminopyridine (1.0 equiv) in anhydrous Pyridine (acts as both solvent and acid scavenger).[1]

-

Note: If the amine is valuable, use DCM with 3.0 equiv Et₃N, but pure pyridine drives the reaction best for unreactive amines.[1]

-

Cool the amine solution to 0°C.

-

Slow Addition: Cannulate the acid chloride solution into the amine solution dropwise over 20 minutes.

-

Thermodynamic Control: Allow to warm to RT and stir for 12 hours.

-

-

Quench & Workup:

Purification & Characterization Strategy

Quantitative assessment of the final API is required before biological testing.

Purification Table

| Method | Phase | Mobile Phase | Target Outcome |

| Flash Chromatography | Silica Gel (40g) | DCM : MeOH (98:2 to 90:[1]10) | Removal of non-polar impurities. |

| Recrystallization | Solid | EtOH / Heptane | Removal of trace colored impurities; achievement of >98% HPLC purity. |

| Preparative HPLC | C18 Reverse Phase | H₂O (0.1% Formic Acid) / MeCN | Final polish for biological assay grade material. |

Validation Criteria (Self-Validating Protocol)

-

1H NMR (DMSO-d6): Look for the diagnostic Amide -NH singlet. In pyridinyl acetamides, this proton is highly deshielded, typically appearing between 10.2 ppm and 10.8 ppm .[1] If this peak is absent, the coupling failed.[1]

-

LCMS: Single peak >98% UV (254 nm).[1] Mass spectrum must show [M+H]+.[1]

-

Regioselectivity Check: Ensure no acylation occurred on the ring nitrogen (a common side reaction).[1] This is verified by HMBC NMR (correlation between carbonyl carbon and ring protons).[1]

Troubleshooting Guide

Problem: Low yield; recovery of starting material.

-

Cause: Aminopyridine nucleophilicity is too low.

-

Solution: Switch to NaH (Sodium Hydride) in THF. Deprotonate the amine first (generating the amide anion), then add the acid chloride.[1] This is aggressive but effective.

Problem: Bis-acylation (Imide formation).

-

Cause: Large excess of acid chloride or high temperatures.

-

Solution: Use exactly 1.05 equiv of acid chloride. Keep reaction at 0°C for longer. If imide forms, treat the crude with dilute NaOH/MeOH; the imide is more labile than the amide and will hydrolyze back to the desired product.[1]

References

-

Discovery of Porcupine Inhibitors: Cheng, D., et al. (2016).[1][8][9] "Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors."[1][8][9] ACS Medicinal Chemistry Letters. Link[1]

-

p38 MAPK Inhibitor Synthesis: Bagley, J. R., et al. (1989).[1] "Synthesis of 2-Amino-4-methylpyridine Amides." Journal of Medicinal Chemistry. (Foundational chemistry for this scaffold).

-

Amide Coupling Reviews: Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling."[10] Tetrahedron. (General reference for HATU/Acid Chloride protocols).

-

Metal Scavenging Protocols: "Removal of Palladium from Organic Reaction Mixtures." Platinum Group Metal Scavenging Application Note. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase [journals.mums.ac.ir]

- 5. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. hepatochem.com [hepatochem.com]

Preparation of stock solutions of N-(3-aminopyridin-2-yl)acetamide for bioassays

Application Note & Protocol: Preparation of Stock Solutions of N-(3-aminopyridin-2-yl)acetamide for Bioassays

Part 1: Executive Summary & Technical Rationale

The Challenge of Heterocyclic Solubility this compound is a functionalized aminopyridine derivative often utilized as a fragment in medicinal chemistry or a metabolic standard.[1] Structurally, it possesses both hydrogen bond donors (primary amine at C3, amide nitrogen) and acceptors (pyridine nitrogen, carbonyl oxygen). This duality creates strong intermolecular crystal lattice energy, often resulting in poor aqueous thermodynamic solubility despite its relatively low molecular weight.

The Solution: Kinetic vs. Thermodynamic Solubilization To ensure bioassay reproducibility, we must distinguish between dissolving (kinetic) and keeping in solution (thermodynamic). This protocol utilizes Dimethyl Sulfoxide (DMSO) as the primary vehicle.[2][3][4][5] DMSO disrupts the intermolecular hydrogen bonding of the pyridine/acetamide scaffold, allowing for high-concentration stock solutions (up to 50 mM). However, the critical failure point in bioassays is the "crash-out" event during the transition from organic solvent to aqueous buffer.

Core Principles of this Protocol:

-

Anhydrous Solvation: Water contamination in DMSO stocks catalyzes hydrolysis of the acetamide bond and promotes precipitation.

-

Intermediate Dilution: Direct spiking of high-concentration stocks into assay media causes local supersaturation; a step-wise dilution strategy is required.

-

Visual Validation: Every stock preparation must undergo a scattering check to confirm true solution status.

Part 2: Materials & Specifications

Reagents & Equipment

| Component | Grade/Specification | Function |

| This compound | >95% Purity (HPLC) | Target Compound |

| DMSO | Anhydrous, ≥99.9%, Sterile Filtered | Primary Solvent |

| Ethanol (Optional) | Absolute, 200 Proof | Secondary Solvent (if DMSO contraindicated) |

| PBS / Assay Buffer | pH 7.4, 0.22 µm filtered | Diluent |

| Vials | Amber Glass or Polypropylene (DMSO-resistant) | Storage |

| Inert Gas | Argon or Nitrogen | Headspace purging to prevent oxidation |

Compound Properties (CAS 99314-99-5)[1][6]

| Property | Value | Implication for Protocol |

| Molecular Weight | 151.17 g/mol | Calculation factor for Molarity.[1] |